molecular formula C15H16O2 B1593290 1-(3-(Benzyloxy)phenyl)ethanol CAS No. 320727-36-4

1-(3-(Benzyloxy)phenyl)ethanol

Cat. No. B1593290
M. Wt: 228.29 g/mol
InChI Key: TZTSJUPGQORXJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(3-(Benzyloxy)phenyl)ethanol” is a chemical compound with the molecular formula C15H16O2 . Its molecular weight is 228.29 g/mol .


Synthesis Analysis

While specific synthesis methods for “1-(3-(Benzyloxy)phenyl)ethanol” were not found, it’s worth noting that similar compounds can be synthesized through various methods. For instance, benzimidazole derivatives can be synthesized by reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent . Additionally, benzylic oxidations and reductions can play a significant role in the synthesis of related compounds .


Molecular Structure Analysis

The InChI code for “1-(3-(Benzyloxy)phenyl)ethanol” is 1S/C15H16O2/c1-12(16)14-8-5-9-15(10-14)17-11-13-6-3-2-4-7-13/h2-10,12,16H,11H2,1H3 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

“1-(3-(Benzyloxy)phenyl)ethanol” is a liquid at room temperature .

Scientific Research Applications

Regio- and Stereoselective Synthesis

1-(3-(Benzyloxy)phenyl)ethanol is utilized in organic synthesis, particularly in regio- and stereoselective synthesis processes. Zhang and Widenhoefer (2008) demonstrated the application of gold(I)-catalyzed intermolecular hydroalkoxylation of allenes with alcohols, showcasing the versatility of this compound in synthesizing complex organic molecules with high specificity and yield (Zhang & Widenhoefer, 2008).

Renewable Production and Biocatalysis

In the context of sustainable and renewable chemical production, Pugh et al. (2015) explored the de novo biosynthesis of benzyl alcohol, closely related to 1-(3-(Benzyloxy)phenyl)ethanol, directly from renewable glucose using engineered Escherichia coli. This study underscores the potential of using biotechnological approaches for the production of valuable chemicals from renewable resources (Pugh et al., 2015).

Radiolabeling for Bioavailability Studies

Tuck, Tan, and Hayball (2000) investigated the synthesis of tritium-labeled hydroxytyrosol, a compound similar to 1-(3-(Benzyloxy)phenyl)ethanol, highlighting its importance in studying the bioavailability and metabolic pathways of phenolic compounds in olive oil. The development of radiolabeled compounds like this enables sensitive analytical methods and helps elucidate metabolic and elimination pathways (Tuck, Tan, & Hayball, 2000).

Chemical Clearing and Dehydration

Becker et al. (2012) provided insights into chemical tissue clearing techniques, emphasizing the use of benzyl alcohol-based solutions for improved tissue transparency while preserving fluorescence in GFP-expressing specimens. This application is crucial for microscopic analyses and underscores the compound's utility in biological and materials science research (Becker et al., 2012).

Safety And Hazards

The compound has been classified with the signal word “Warning” and is associated with hazard statements H315 and H319 . These statements indicate that it can cause skin irritation (H315) and serious eye irritation (H319) .

Future Directions

While specific future directions for “1-(3-(Benzyloxy)phenyl)ethanol” were not found, research into similar compounds continues to be a significant area of interest. For instance, the nomenclature of benzene derivatives, which includes compounds like “1-(3-(Benzyloxy)phenyl)ethanol”, is a topic of ongoing study .

properties

IUPAC Name

1-(3-phenylmethoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2/c1-12(16)14-8-5-9-15(10-14)17-11-13-6-3-2-4-7-13/h2-10,12,16H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZTSJUPGQORXJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70640997
Record name 1-[3-(Benzyloxy)phenyl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(Benzyloxy)phenyl)ethanol

CAS RN

320727-36-4
Record name 1-[3-(Benzyloxy)phenyl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-(Benzyloxy)phenyl)ethanol
Reactant of Route 2
Reactant of Route 2
1-(3-(Benzyloxy)phenyl)ethanol
Reactant of Route 3
Reactant of Route 3
1-(3-(Benzyloxy)phenyl)ethanol
Reactant of Route 4
Reactant of Route 4
1-(3-(Benzyloxy)phenyl)ethanol
Reactant of Route 5
Reactant of Route 5
1-(3-(Benzyloxy)phenyl)ethanol
Reactant of Route 6
Reactant of Route 6
1-(3-(Benzyloxy)phenyl)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.